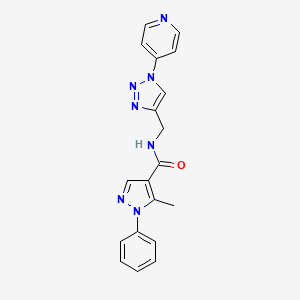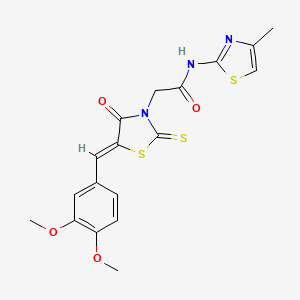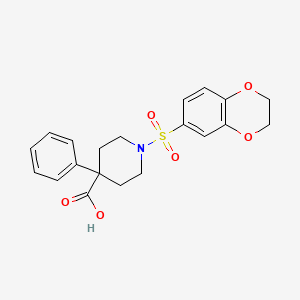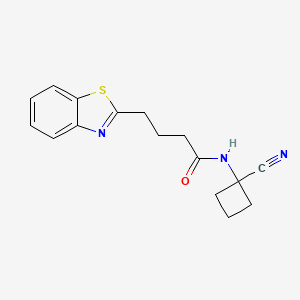
5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-methyl-1-phenyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel pyrazolylpyrazoline derivatives were synthesized using a one-pot multicomponent reaction of the substituted heteroaryl aldehyde, 2-acetyl pyrrole/thiazole, and substituted hydrazine hydrates in the presence of base NaOH as a catalyst in ethanol as the solvent at room temperature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, compounds were further synthesized from the reaction of derivative 1 with 4H-1,2,4-triazol-4-amine and 1H-tetrazol-5-amine in the presence of K2CO in dry conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has led to the development of novel pyrazolopyrimidines derivatives demonstrating anticancer and anti-5-lipoxygenase agents. These compounds, synthesized through various chemical reactions, showcase a structure-activity relationship that provides insights into their potential therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity, highlighting the potential for developing new antiviral drugs (Hebishy et al., 2020).
Antiviral and Antibacterial Activity
Newly synthesized compounds have been evaluated for their anti-influenza A virus (subtype H5N1) activity, with several compounds exhibiting significant antiviral activities. This opens up new avenues for the treatment of bird flu influenza (Hebishy et al., 2020). Another study focused on pyrazolopyridine derivatives, which displayed moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria, indicating their potential as novel antibacterial agents (Panda et al., 2011).
Antitubercular Activity
Compounds incorporating 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, showing promise in the fight against tuberculosis. These findings suggest the potential of these compounds to serve as effective treatments for TB (Amaroju et al., 2017).
Fungicidal and Herbicidal Activity
The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, has shown high levels of fungicidal activity in assays of Basidiomycete species. This research contributes to the development of new fungicides with potential agricultural applications (Huppatz, 1985). Furthermore, a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives have been synthesized as candidate herbicides, demonstrating the potential for novel agricultural chemicals (Li et al., 2008).
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-14-18(12-22-26(14)17-5-3-2-4-6-17)19(27)21-11-15-13-25(24-23-15)16-7-9-20-10-8-16/h2-10,12-13H,11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRSYMVDVBUCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2919815.png)

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2919820.png)

![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)


